molecular formula C22H21NO4 B14352996 Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate CAS No. 91307-93-6

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate

Katalognummer: B14352996
CAS-Nummer: 91307-93-6
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: AWVQWUVIEJKSLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate typically involves the Knorr reaction, which is a well-known method for preparing pyrrole derivativesThe reaction conditions often include the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wirkmechanismus

The mechanism of action of diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 3,5-diphenyl-1H-pyrrole-1,2-dicarboxylate is unique due to the presence of phenyl groups at the 3 and 5 positions, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug discovery and development .

Eigenschaften

CAS-Nummer

91307-93-6

Molekularformel

C22H21NO4

Molekulargewicht

363.4 g/mol

IUPAC-Name

diethyl 3,5-diphenylpyrrole-1,2-dicarboxylate

InChI

InChI=1S/C22H21NO4/c1-3-26-21(24)20-18(16-11-7-5-8-12-16)15-19(17-13-9-6-10-14-17)23(20)22(25)27-4-2/h5-15H,3-4H2,1-2H3

InChI-Schlüssel

AWVQWUVIEJKSLN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.